
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
Übersicht
Beschreibung
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is an organic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . It is a white to pale yellow crystalline solid that is soluble in organic solvents like ethanol and dimethyl sulfoxide but has poor solubility in water . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the reaction of 3-cyano-2,5-dimethyl-3,4-dihydrofuranone with methyl formate, followed by treatment with ammonia-saturated ethanol solution . The reaction conditions include maintaining a dry and sealed environment at room temperature to ensure the stability of the compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization and filtration techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antiparasitic Activity
Recent studies have highlighted the potential of methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate as a precursor in the development of antiparasitic agents. For instance, a pyridazinone analogue demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound was part of a series that underwent optimization for efficacy and selectivity against the parasite's proteasome, showcasing its relevance in drug design against parasitic infections .
Cancer Research
This compound has also been explored for its anticancer properties. A study synthesized a series of 3,6-disubstituted pyridazines, including derivatives of this compound, which were evaluated for their in vitro anticancer activity. The results indicated promising activity, suggesting that derivatives of this compound could serve as potential chemotherapeutic agents .
Organic Synthesis Applications
Key Intermediate in Synthesis
this compound serves as a crucial intermediate in various organic synthesis pathways. It has been used to synthesize diverse bioactive scaffolds through reactions with nitroolefins under controlled microwave irradiation. This method allows for efficient and environmentally friendly synthesis processes .
Synthetic Pathways
The compound can be synthesized via several methods, including:
- Reaction with sodium hydride and methanol to yield derivatives.
- Microwave-assisted synthesis techniques that enhance yield and reduce reaction times.
The following table summarizes some synthetic routes involving this compound:
Reaction Type | Conditions | Yield (%) |
---|---|---|
Reaction with sodium hydride | Methanol, 62°C overnight | 80 |
Microwave irradiation with nitroolefins | Dioxane/piperidine | Not specified |
Case Studies
Case Study 1: Antiparasitic Development
In a study targeting Chagas disease, this compound was incorporated into a library of compounds screened for activity against T. cruzi. The study focused on optimizing pharmacokinetic properties to enhance efficacy in vivo. Despite some initial compounds showing promise, further modifications were necessary to achieve significant reductions in parasite levels .
Case Study 2: Anticancer Evaluation
A research team synthesized various derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain modifications increased potency significantly compared to the parent compound, leading to further investigations into structure-activity relationships .
Wirkmechanismus
The mechanism of action of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to reduce the release of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6 through the NF-κB/MAPK pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives
- Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
Uniqueness
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific structural features and reactivity. It serves as a versatile intermediate in organic synthesis and has shown promising biological activities, making it a valuable compound in both research and industrial applications.
Biologische Aktivität
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 63001-30-9) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with thionyl chloride in methanol. The process usually yields a light yellow solid with a melting point range of 191-193°C. The reaction can be summarized as follows:
- Reactants : 6-oxo-1,6-dihydropyridazine-3-carboxylic acid and thionyl chloride.
- Solvent : Methanol.
- Conditions : Reflux for several hours.
- Yield : Approximately 66% to 92% depending on the method used .
Antitumor Activity
Recent studies have highlighted the antitumor potential of methyl 6-oxo-1,6-dihydropyridazine derivatives. A series of compounds derived from this scaffold demonstrated significant cytotoxic effects against various cancer cell lines:
- In vitro Studies : Compounds exhibited potent activity against human colon cancer (HT-29) and breast cancer (MDA-MB-231) cell lines. For instance, specific derivatives caused a notable increase in the sub-G1 phase population, indicative of apoptosis induction.
Compound | Cell Line | IC50 (µM) | Apoptosis Induction |
---|---|---|---|
11l | MDA-MB-231 | X | Significant |
11m | HT-29 | Y | Significant |
Note: Specific IC50 values are to be determined in future studies for precise quantification .
The mechanism underlying the anticancer activity of methyl 6-oxo-1,6-dihydropyridazine derivatives involves:
- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
- Apoptosis : Increased Annexin V positive cells indicating early and late apoptosis stages.
- Anti-Angiogenesis : Inhibition of vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .
Case Studies
A notable case study involved the assessment of a new series of pyridazine derivatives based on this compound:
- Study Design : The compounds were tested against a panel of cancer cell lines including breast, colon, and liver cancers.
- Findings : Compounds showed promising results in inhibiting cell proliferation and inducing apoptosis across multiple cell lines. Notably, treatment led to significant increases in apoptotic markers compared to untreated controls.
Eigenschaften
IUPAC Name |
methyl 6-oxo-1H-pyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYKVZJYIFOXTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429337 | |
Record name | METHYL 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63001-30-9 | |
Record name | METHYL 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate in the synthesis of cinnolines?
A: this compound derivatives act as key starting materials in the described synthesis. Specifically, ethyl 1-aryl-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylates are reacted with nitrostyrene derivatives under visible light irradiation and in the presence of a base catalyst []. This leads to a cascade reaction involving C–H activation of the pyridazine methyl group and the nitrostyrene's –N═O function, ultimately forming the desired polyfunctionally substituted cinnolines.
Q2: What are the advantages of this synthetic method compared to previously reported methods for cinnoline synthesis?
A2: This novel synthetic method presents several advantages over traditional methods:
- Metal-Free Catalysis: The reaction utilizes visible light as the energy source and a base catalyst, eliminating the need for expensive and potentially toxic transition metal catalysts [].
- Increased Energy Efficiency: Utilizing visible light as the energy source offers a more sustainable and energy-efficient approach compared to traditional heating methods [].
- Mild Reaction Conditions: The reaction proceeds under mild conditions (room temperature, open air) compared to some previously reported methods requiring harsh acidic or basic conditions [].
- High Yields and Selectivity: The reported method provides excellent yields (90-95%) of the desired cinnoline products with high selectivity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.